molecular formula C20H28ClN3O2 B7172510 N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B7172510
M. Wt: 377.9 g/mol
InChI Key: QVOGGABBMFYMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c21-18-6-2-1-5-17(18)14-23-11-8-16(9-12-23)13-22-19(25)15-24-10-4-3-7-20(24)26/h1-2,5-6,16H,3-4,7-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOGGABBMFYMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)NCC2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a chlorophenyl halide and a strong nucleophile.

    Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide group. This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into the development of new drugs and therapeutic strategies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its efficacy and safety in treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
  • N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
  • N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide

Uniqueness

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.